molecular formula C34H42Br2N2 B3308362 2,8-Dibromo-5,11-dioctyl-5,11-dihydroindolo[3,2-b]carbazole CAS No. 937733-74-9

2,8-Dibromo-5,11-dioctyl-5,11-dihydroindolo[3,2-b]carbazole

Cat. No.: B3308362
CAS No.: 937733-74-9
M. Wt: 638.5 g/mol
InChI Key: BPNALYBQIBMSEN-UHFFFAOYSA-N
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Description

2,8-Dibromo-5,11-dioctyl-5,11-dihydroindolo[3,2-b]carbazole is a synthetic organic compound with the molecular formula C34H42Br2N2 It is a derivative of indolo[3,2-b]carbazole, characterized by the presence of two bromine atoms at positions 2 and 8, and two octyl groups at positions 5 and 11

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-dibromo-5,11-dioctyl-5,11-dihydroindolo[3,2-b]carbazole typically involves the bromination of 5,11-dioctyl-5,11-dihydroindolo[3,2-b]carbazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar bromination reactions, but on a larger scale. The process would be optimized for efficiency, yield, and safety, with considerations for the handling and disposal of bromine and other reagents.

Chemical Reactions Analysis

Types of Reactions

2,8-Dibromo-5,11-dioctyl-5,11-dihydroindolo[3,2-b]carbazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.

    Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted indolo[3,2-b]carbazoles can be obtained.

    Coupling Products: New biaryl or alkyne-containing derivatives of indolo[3,2-b]carbazole.

Scientific Research Applications

2,8-Dibromo-5,11-dioctyl-5,11-dihydroindolo[3,2-b]carbazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,8-dibromo-5,11-dioctyl-5,11-dihydroindolo[3,2-b]carbazole in its applications is primarily related to its electronic properties. The bromine atoms and octyl groups influence the compound’s ability to participate in electronic interactions and form stable structures. In organic electronics, it acts as a semiconductor, facilitating charge transport through its conjugated system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic properties and solubility characteristics. The presence of octyl groups enhances its solubility in organic solvents, making it more suitable for certain applications compared to its hexyl-substituted counterpart .

Properties

IUPAC Name

2,8-dibromo-5,11-dioctylindolo[3,2-b]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H42Br2N2/c1-3-5-7-9-11-13-19-37-31-17-15-25(35)21-27(31)29-24-34-30(23-33(29)37)28-22-26(36)16-18-32(28)38(34)20-14-12-10-8-6-4-2/h15-18,21-24H,3-14,19-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPNALYBQIBMSEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C2=C(C=C(C=C2)Br)C3=CC4=C(C=C31)C5=C(N4CCCCCCCC)C=CC(=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H42Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

638.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,8-Dibromo-5,11-dioctyl-5,11-dihydroindolo[3,2-b]carbazole
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2,8-Dibromo-5,11-dioctyl-5,11-dihydroindolo[3,2-b]carbazole
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2,8-Dibromo-5,11-dioctyl-5,11-dihydroindolo[3,2-b]carbazole
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2,8-Dibromo-5,11-dioctyl-5,11-dihydroindolo[3,2-b]carbazole
Reactant of Route 5
2,8-Dibromo-5,11-dioctyl-5,11-dihydroindolo[3,2-b]carbazole
Reactant of Route 6
2,8-Dibromo-5,11-dioctyl-5,11-dihydroindolo[3,2-b]carbazole

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